2-Propanethiol

描述

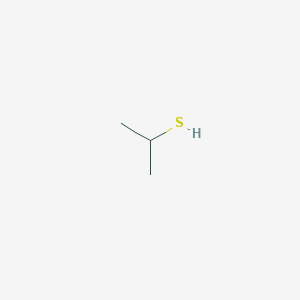

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRCEJOSASVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025481 | |

| Record name | Isopropyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl mercaptan is a white liquid with a strong skunk-like odor. (USCG, 1999), Liquid, Liquid with a very unpleasant odor; [Hawley] Colorless liquid with a strong skunk odor; [HSDB], colourless liquid with onion odour | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

126.6 °F at 760 mmHg (USCG, 1999), 52.5 °C, 57.00 to 60.00 °C. @ 760.00 mm Hg | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

-30 °F (USCG, 1999), -30 °F (Open cup) | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ether; very soluble in acetone; soluble in chloroform, soluble in oil and alcohol | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.814 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8143 at 20 °C/4 °C, 0.814-0.819 | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

277.0 [mmHg], 277.3 mm Hg at 25 °C | |

| Record name | Isopropyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-33-2 | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E52LR62ETC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-202.8 °F (USCG, 1999), -130.7 °C | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Propanethiol can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of isopropyl chloride with sodium hydrosulfide.

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of propene with hydrogen sulfide under ultraviolet light, which initiates an anti-Markovnikov addition reaction. This method is preferred due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can be oxidized to form disulfides. For example, oxidation with bromine or iodine yields 2,2’-dithiobispropane.

Reduction: Disulfides formed from this compound can be reduced back to the thiol using reducing agents such as zinc and acid.

Substitution: this compound can undergo nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: 2,2’-Dithiobispropane.

Reduction: this compound.

Substitution: Thioethers.

科学研究应用

Chemical Synthesis:

2-Propanethiol serves as a crucial intermediate in the synthesis of various chemical compounds. It is employed in the preparation of polyol block copolymers, which are utilized in the production of flexible foams and adhesives . Additionally, it acts as a standard for petroleum analysis, aiding in the characterization of crude oil and its derivatives.

Natural Gas Odorant:

Due to its strong smell, this compound is used as an odorant for natural gas. This application enhances safety by providing a detectable scent in case of gas leaks .

Flavoring and Fragrance:

In the food industry, this compound is used as a flavoring agent due to its unique taste profile. It has been detected in certain foods like irradiated beef and potatoes, suggesting potential applications in food technology as a flavor enhancer or biomarker for food consumption .

Biological Applications

Biomarker Research:

Recent studies have indicated that this compound can serve as a biomarker for specific dietary habits. Its presence in certain foods allows researchers to investigate dietary patterns and their effects on health .

Analytical Chemistry:

In analytical chemistry, this compound is utilized in proton transfer reaction mass spectrometry (PTR-MS) to evaluate adsorption and emission characteristics of various materials. This application is particularly relevant in textile research, where it helps understand how different fibers interact with volatile compounds .

Environmental Applications

Wastewater Treatment:

Research has shown that this compound can be involved in the treatment of wastewater containing sulfur compounds. Its reactivity allows it to participate in processes that reduce sulfur levels in effluents .

Case Studies

-

Polymer Synthesis:

A study demonstrated the use of this compound in synthesizing polyol block copolymers through radical polymerization techniques. The resulting materials exhibited improved mechanical properties suitable for various applications including automotive parts and insulation materials . -

Food Analysis:

In a study analyzing irradiated beef, researchers found that this compound was present at significant levels, indicating its potential role as an indicator of food processing methods. This finding could lead to advancements in food safety and quality control measures .

作用机制

The mechanism of action of 2-Propanethiol involves its ability to form and break disulfide bonds. The sulfhydryl group (-SH) can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. This thiol-disulfide exchange is essential in various biochemical processes, including enzyme catalysis and cellular redox regulation.

相似化合物的比较

Key Physical Properties:

- Boiling Point : 52.56°C

- Vapor Pressure : Modeled via Antoine equation parameters (e.g., log₁₀(P) = A − (B / (T + C)))

- Thermodynamic Data : Includes standard enthalpy of formation (ΔfH°gas = -70.2 kJ/mol) and critical temperature (Tc = 497 K) .

2-Propanethiol is commonly identified in crude oil fractions (IBP-100°C) and is a target compound in naphtha oxidation processes . Its applications span industrial chemistry, petroleum refining, and research into reaction kinetics .

Structural and Physical Properties

The table below compares this compound with structurally related mercaptans (thiols):

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 75-33-2 | C₃H₈S | 76.16 | 52.56 | Branched (SH on C2) |

| 1-Propanethiol | 107-03-9 | C₃H₈S | 76.16 | 67.50 | Linear (SH on C1) |

| 2-Methyl-2-propanethiol | 75-66-1 | C₄H₁₀S | 90.19 | 64.22 | Highly branched (tert-butyl) |

| Ethanethiol | 75-08-1 | C₂H₆S | 62.13 | 34.00 | Linear (SH on C1 of ethane) |

| Methanethiol | 74-93-1 | CH₄S | 48.11 | 5.96 | Simplest thiol (SH on methane) |

Data Sources :

Key Observations:

- Branching Effects : this compound (branched) has a lower boiling point (52.56°C) than its linear isomer 1-Propanethiol (67.50°C) due to reduced surface area and weaker van der Waals forces .

- Molecular Size : Despite branching, 2-Methyl-2-propanethiol (C₄H₁₀S) has a higher boiling point (64.22°C) than this compound due to its larger molecular weight .

Chemical Reactivity and Kinetics

Reaction Pathways:

- This compound : Undergoes oxidation in naphtha treatment, modeled via kinetic parameters (e.g., sum of squared errors minimization for conversion prediction) .

- 2-Methyl-2-propanethiol : Reacts with methyl radicals to form stable tert-butyl radicals ((CH₃)₃CS·) and methane, indicative of its radical stability .

- Ethanethiol : Exhibits lower thermal stability, decomposing at milder conditions compared to C₃ and C₄ thiols .

Thermodynamic Stability:

- Bond Dissociation Energy (BDE) : Tertiary thiols like 2-Methyl-2-propanethiol have lower S-H BDEs (~365 kJ/mol) compared to primary thiols (~375 kJ/mol), enhancing their radical scavenging efficiency .

Analytical Detection

GC/MS analysis of trace sulfur compounds reveals:

- This compound has a signal/noise ratio of 4.3, higher than methyl mercaptan (2.2) but lower than dimethyl sulfide (11.0) .

- Detection thresholds vary; this compound's olfactory threshold is 0.000006 ppm , emphasizing its role in odor-related studies .

生物活性

2-Propanethiol, also known as isopropyl mercaptan, is an organic compound with the molecular formula . It belongs to the class of alkylthiols, characterized by the presence of a thiol (-SH) functional group attached to an alkyl chain. This compound exhibits various biological activities and interactions, which are critical for its applications in both industrial and biological contexts.

- Molecular Formula :

- Molecular Weight : 76.2 g/mol

- Boiling Point : 57-60 °C

- Melting Point : -131 °C

- Density : 0.82 g/mL at 25 °C

- Odor : Strong, skunk-like

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Its reactivity is primarily due to the thiol group, which can form disulfide bonds and participate in nucleophilic reactions. This property allows it to diffuse through cell membranes and react with intracellular components, influencing cellular processes.

Kinetic Studies

Recent kinetic studies have shown that this compound can react with other compounds, such as 3-isothiazolones, indicating its potential role in biochemical pathways. The reaction kinetics suggest that the activity of this compound is second-order in thiol concentration and third-order overall, highlighting its significant reactivity in biological systems .

Antimicrobial Properties

This compound has demonstrated antimicrobial properties, making it a candidate for use in food preservation and safety. Its ability to inhibit the growth of certain bacteria and fungi is linked to its capacity to disrupt cellular membranes and metabolic processes.

Detection in Biological Samples

This compound has been detected in various biological matrices, including food products like potatoes, where it may serve as a biomarker for consumption . The presence of this compound in biological samples indicates its potential role in metabolic pathways or as a product of microbial activity.

Case Studies

- Food Chemistry : A study detected this compound in irradiated beef, suggesting its formation during food processing or storage. This finding emphasizes the need for monitoring volatile sulfur compounds in food safety assessments .

- Environmental Impact : Research indicates that lower alkyl mercaptans, including this compound, are present in manure gas from livestock operations. This highlights the compound's relevance in environmental chemistry and its implications for odor management in agricultural settings .

Research Findings

化学反应分析

Oxidative Coupling to Disulfides

2-Propanethiol undergoes oxidative coupling to form symmetrical or unsymmetrical disulfides. A study demonstrated this using finely ground potassium permanganate (KMnO₄) as the oxidizing agent under mild conditions :

Reaction:

2 (CH₃)₂CHSH + KMnO₄ → [(CH₃)₂CHS]₂ + MnO₂ + H₂O

Conditions:

-

Reactants: this compound (1.5 mmol) + KMnO₄ (1 mmol)

-

Temperature: Room temperature

-

Reaction Time: 2.5 hours

-

Yield: High selectivity for disulfides with minimal byproducts .

Thermal Decomposition

At elevated temperatures (300–500°C), this compound decomposes via a free-radical mechanism :

Primary Products:

-

Hydrogen sulfide (H₂S)

-

Isobutylene (C₄H₈)

-

Isobutane (C₄H₁₀)

Mechanism:

-

Initiation: (CH₃)₂CHSH → (CH₃)₂CHS- + H-

-

Propagation:

-

(CH₃)₂CHS- → (CH₃)₂C- + HS-

-

HS- + (CH₃)₂CHSH → H₂S + (CH₃)₂CHS-

-

-

Termination: Radical recombination forms stable hydrocarbons .

Experimental Data:

| Temperature (°C) | Decomposition (%) | Major Product Ratio (Isobutylene:Isobutane) |

|---|---|---|

| 300 | 0 | - |

| 400 | 50 | 3:1 |

| 500 | 97 | 5:1 |

Acid-Base Reactions

The compound reacts with strong acids to release hydrogen sulfide (H₂S) :

Reaction:

(CH₃)₂CHSH + HCl → (CH₃)₂CHCl + H₂S↑

Thermodynamic Data (Gas Phase):

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| (CH₃)₂CHS⁻ + H⁺ → (CH₃)₂CHSH | 1479 ± 9.2 | 1452 ± 8.4 | Calorimetry |

Nucleophilic Substitution

This compound acts as a nucleophile in alkylation reactions. Industrial synthesis routes include:

Synthesis from Alkyl Halides:

(CH₃)₂CHBr + NaSH → (CH₃)₂CHSH + NaBr

Reaction with 3-Chloropropene:

(CH₃)₂CHSH + ClCH₂CH=CH₂ → (CH₃)₂CHS-CH₂CH=CH₂ + HCl

Conditions:

-

Solvent: Not specified (likely polar aprotic)

-

Temperature: Ambient to moderate

Radical Polymerization

In polymerization reactions, this compound serves as a chain-transfer agent. A study on N-propyldimethacrylamide polymerization reported :

Key Parameters:

-

Propagation Rate Constant (kₚ): 1.6 × 10³ L·mol⁻¹·s⁻¹

-

Termination Rate Constant (kₜ): 2.3 × 10⁷ L·mol⁻¹·s⁻¹

-

Selectivity: Favors five-membered cyclic structures due to radical delocalization .

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizers (e.g., permanganates, peroxides), leading to violent exothermic reactions. Hazards include fire/explosion risks and sulfur oxide emissions .

常见问题

Q. How can the thermodynamic properties of 2-propanethiol be experimentally determined?

Methodological Answer: Thermodynamic properties such as entropy, heat capacity, and enthalpy of vaporization can be measured using calorimetric techniques. For example, heat capacity in solid and liquid states (12–322 K) is determined via adiabatic calorimetry, while vapor pressure and heats of transition are measured using differential scanning calorimetry (DSC). Empirical equations derived from experimental data (e.g., ) allow extrapolation to broader temperature ranges .

Q. What analytical techniques are suitable for detecting and quantifying this compound in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is effective for separating and identifying this compound, especially in sulfur-containing mixtures (e.g., propylene impurities). A DB-1 or DB-5 column with flame photometric detection (FPD) enhances sensitivity for sulfur compounds. Calibration curves using certified reference materials (CRMs) ensure quantification accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its volatility and toxicity, use fume hoods for all procedures. Personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons is mandatory. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Safety Data Sheets (SDS) for mercaptan mixes provide specific handling guidelines .

Q. What are the foundational synthetic routes for this compound?

Methodological Answer: Classic synthesis involves nucleophilic substitution: reacting 2-propanol with hydrogen sulfide under acidic catalysis. Alternative routes include thiol-ene "click" chemistry or reduction of disulfides. Retrosynthesis tools (e.g., AI-driven platforms) can predict feasible pathways using databases like Reaxys or Pistachio .

Advanced Research Questions

Q. How do conformational isomers (gauche vs. trans) of this compound influence its reactivity and spectroscopic properties?

Methodological Answer: Conformational analysis via rotational spectroscopy or computational methods (e.g., DFT calculations) reveals energy differences between gauche (1.53 ± 0.03 kcal/mol) and trans (0.82 kcal/mol) conformers. These differences impact dipole moments and reaction kinetics, such as thiol-disulfide exchange rates .

Q. How can contradictions in thermodynamic data across studies be resolved?

Methodological Answer: Systematic meta-analysis of historical datasets (e.g., McCullough et al., 1954) identifies outliers due to instrumentation limitations or sample purity issues. Replicating experiments under standardized conditions (e.g., using NIST-certified equipment) reduces variability. Statistical tools like Grubbs’ test help detect anomalous data points .

Q. What computational models best predict the phase behavior of this compound in industrial processes?

Methodological Answer: Equations of state (e.g., Peng-Robinson) parameterized with experimental virial coefficients () and heat capacity data () enable accurate vapor-liquid equilibrium (VLE) predictions. Molecular dynamics (MD) simulations further validate these models .

Q. How can AI-driven retrosynthesis tools optimize pathways for this compound derivatives?

Methodological Answer: Platforms like Template_relevance Reaxys or Pistachio_ringbreaker analyze reaction databases to prioritize routes with high atom economy and low energy barriers. For example, AI may suggest thiourea-mediated thiolation or photochemical thiol-ene coupling for functionalized derivatives .

Q. What experimental designs mitigate interference from sulfur impurities in this compound studies?

Methodological Answer: Pre-purification via fractional distillation or adsorption on molecular sieves removes contaminants like H₂S or COS. Blank runs and spike-recovery experiments validate analytical methods, ensuring specificity in GC/MS or FTIR analyses .

Q. How should statistical power analysis be incorporated into studies replicating this compound’s thermodynamic measurements?

Methodological Answer: A priori power analysis (e.g., using G*Power) determines sample sizes required to detect effect sizes (e.g., ΔH < 1%). Replication protocols must report confidence intervals, standard deviations, and effect sizes to meet NIH preclinical guidelines, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。